N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide
CAS No.: 1251680-36-0
Cat. No.: VC7101678
Molecular Formula: C17H14N4O5S
Molecular Weight: 386.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251680-36-0 |
|---|---|
| Molecular Formula | C17H14N4O5S |
| Molecular Weight | 386.38 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide |
| Standard InChI | InChI=1S/C17H14N4O5S/c22-14(18-9-1-4-12-13(5-9)26-8-25-12)6-20-11-7-27-19-15(11)16(23)21(17(20)24)10-2-3-10/h1,4-5,7,10H,2-3,6,8H2,(H,18,22) |
| Standard InChI Key | VVQDNFIGBWGOCW-UHFFFAOYSA-N |
| SMILES | C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Identity
IUPAC Name:
N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H- thiazolo[4,3-d]pyrimidin-4-yl}acetamide
Molecular Formula:
C16H14N4O5S
Key Structural Features:
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A benzodioxole moiety (aromatic ring fused with a dioxole group).
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A thiazolopyrimidine core with cyclopropyl and keto functionalities.
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An acetamide linker connecting the two main structural units.
Synthesis
The compound is synthesized through multi-step organic reactions involving heterocyclic chemistry. Although specific synthetic pathways for this compound are not detailed in the provided references, similar compounds are often prepared using the following general steps:
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Formation of the Thiazolopyrimidine Core:
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Starting with thiourea derivatives and appropriate aldehydes or ketones to form thiazole intermediates.
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Cyclization with urea or guanidine derivatives to yield the pyrimidine ring.
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Introduction of Substituents:
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Functionalization of the thiazolopyrimidine core with cyclopropyl groups using alkylating agents.
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Keto groups introduced via oxidation reactions.
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Coupling with Benzodioxole Derivative:
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The benzodioxole moiety is typically introduced through amide bond formation using acylation reagents like acid chlorides or anhydrides.
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This process requires precise reaction conditions (temperature, pH) to ensure high yield and purity.
Potential Pharmacological Applications
The structural features of this compound suggest possible activity in several pharmacological domains:
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Anticancer Activity:
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Anti-inflammatory Potential:
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Antimicrobial Properties:
Molecular Docking Studies
Docking studies on related compounds indicate strong binding affinities to biological targets such as:
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COX enzymes (anti-inflammatory).
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DNA gyrase or topoisomerase (antibacterial/anticancer).
Research Implications and Future Directions
This compound represents a promising scaffold for drug development due to its diverse functional groups and potential biological activities. Future research should focus on:
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In vitro Testing: Screening against cancer cell lines, inflammatory markers, and microbial strains.
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Structure–Activity Relationship (SAR): Modifying substituents on the thiazolopyrimidine core or benzodioxole moiety to optimize activity.
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Pharmacokinetics and Toxicology: Evaluating absorption, distribution, metabolism, excretion (ADME), and safety profiles in preclinical studies.
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